N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and bases to promote intramolecular C–S bond coupling . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be compared with other benzothiazole derivatives, such as:
- N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
These compounds share similar structural features but may differ in their biological activities and applications
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-2-22-9-6-7-12-13(8-9)23-16(19-12)20-15(21)14-10(17)4-3-5-11(14)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAWPQXZFKFUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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